molecular formula C21H24N4O3 B2553186 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034411-39-5

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Número de catálogo: B2553186
Número CAS: 2034411-39-5
Peso molecular: 380.448
Clave InChI: QALIDZXPKPTOAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has attracted attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through multi-step organic reactions. The initial step involves the formation of the 5,6,7,8-tetrahydrocinnoline core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final product incorporates a benzo[d][1,3]dioxole moiety which is known for its diverse biological properties.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM. This enzyme plays a crucial role in carbohydrate metabolism by breaking down starch into sugars. In vivo studies using streptozotocin-induced diabetic mice showed that these compounds effectively lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .

Anticancer Properties

The anticancer activity of compounds similar to this compound has also been investigated. One study reported that certain benzodioxole derivatives exhibited cytotoxic effects across various cancer cell lines with IC50 values ranging from 26 to 65 µM. These findings suggest that modifications in the benzodioxole structure could enhance its efficacy against cancer cells while maintaining safety for normal cells .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors involved in metabolic pathways. For instance:

  • α-Amylase Inhibition : By inhibiting α-amylase activity, the compound may help regulate blood sugar levels and influence insulin signaling pathways.
  • Cell Cycle Modulation : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar structures:

Compound NameStructureIC50 (µM) for α-AmylaseIC50 (µM) for Cancer Cells
This compoundStructure0.6826–65
AcarboseStructure2.593N/A
MyricetinStructure30N/A

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of benzodioxole derivatives:

  • In Vitro Studies : A compound structurally related to this compound was tested against various cancer cell lines and showed promising results in inhibiting cell growth while sparing normal cells.
  • In Vivo Studies : In a diabetic mouse model treated with a benzodioxole derivative (similar structure), significant reductions in blood glucose levels were observed after administration over several days.

Propiedades

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-21(15-5-6-18-19(11-15)28-13-27-18)22-16-7-9-25(10-8-16)20-12-14-3-1-2-4-17(14)23-24-20/h5-6,11-12,16H,1-4,7-10,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALIDZXPKPTOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.